REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][CH2:12][OH:13])[CH:6]=[CH:5]2.[C:14]([Si:16]([CH3:19])([CH3:18])[CH3:17])#[CH:15]>C(N(CC)CC)C.C1COCC1.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:17][Si:16]([C:14]#[C:15][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][CH2:12][OH:13])[CH:6]=[CH:5]2)([CH3:19])[CH3:18] |^1:36,55|
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
|
IC=1C=C2C=CN(C2=CC1)CCO
|
Name
|
|
Quantity
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18 mL
|
Type
|
reactant
|
Smiles
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C(#C)[Si](C)(C)C
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Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
CuI
|
Quantity
|
398 mg
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
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AMBIENT
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min at 0° C. and 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture is evaporated down i
|
Type
|
WASH
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Details
|
the organic phase is washed with 150 mL water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
is purified by chromatography (silica gel, gradient: cyc/EtOAc 4:1 to 2:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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C[Si](C)(C)C#CC=1C=C2C=CN(C2=CC1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |